molecular formula C9H11O3P B6243034 1-ethoxy-1,3-dihydro-2,1-benzoxaphosphole 1-oxide CAS No. 75777-31-0

1-ethoxy-1,3-dihydro-2,1-benzoxaphosphole 1-oxide

Cat. No.: B6243034
CAS No.: 75777-31-0
M. Wt: 198.2
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Description

1-Ethoxy-1,3-dihydro-2,1-benzoxaphosphole 1-oxide is a chemical compound with the molecular formula C9H11O3P. It belongs to the class of organophosphorus compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is particularly interesting due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,3-dihydro-2,1-benzoxaphosphole 1-oxide can be synthesized through a palladium-catalyzed coupling-cyclization reaction. This involves the reaction of monoesters of 1,2-allenyl phosphonic acids with allylic halides . The reaction typically proceeds smoothly under mild conditions, yielding multi-substituted 1-ethoxy-1,3-dihydro-2,1-benzoxaphosphole 1-oxides .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1,3-dihydro-2,1-benzoxaphosphole 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to yield phosphines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are typically used.

    Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted benzoxaphosphole derivatives.

Scientific Research Applications

1-Ethoxy-1,3-dihydro-2,1-benzoxaphosphole 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1-ethoxy-1,3-dihydro-2,1-benzoxaphosphole 1-oxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one
  • 2-Ethoxy-2,3-dihydro[d][1,2]oxaphosphole 2-oxide

Comparison: 1-Ethoxy-1,3-dihydro-2,1-benzoxaphosphole 1-oxide is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.

Properties

CAS No.

75777-31-0

Molecular Formula

C9H11O3P

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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